N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide
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Overview
Description
N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a naphthyl group, which is known for its aromatic properties, and a hydroxyethoxyethyl group, which imparts hydrophilic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine, followed by further functionalization to introduce the hydroxyethoxyethyl group. One common method involves the use of naproxenoyl chloride, which reacts with different amino compounds to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthyl group can be reduced under specific conditions to form dihydronaphthyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives have been evaluated for their potential use as anti-inflammatory and analgesic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[4-(2-(2,4-dichlorobenzylidene)hydrazinecarbonyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific combination of hydrophilic and aromatic properties, which can be tailored for various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry.
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C18H23NO4/c1-13(18(21)19-7-9-23-10-8-20)14-3-4-16-12-17(22-2)6-5-15(16)11-14/h3-6,11-13,20H,7-10H2,1-2H3,(H,19,21) |
InChI Key |
XDYAXSYDZUYJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCCOCCO |
Origin of Product |
United States |
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